Phenol Red sodium salt

Catalog No.
S007043
CAS No.
34487-61-1
M.F
C19H14NaO5S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol Red sodium salt

CAS Number

34487-61-1

Product Name

Phenol Red sodium salt

IUPAC Name

sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate

Molecular Formula

C19H14NaO5S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H;

InChI Key

XXCXGDSGVBROKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na]

Isomeric SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+]

Description

The exact mass of the compound Phenol Red sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenol Red sodium salt is a synthetic organic compound widely recognized for its role as a pH indicator in various biological and chemical applications. It is characterized by its dark red color in neutral to basic conditions (pH 6.5 to 8.2) and transitions to yellow in acidic environments. The compound has a molecular formula of C19H13NaO5SC_{19}H_{13}NaO_5S and a molecular weight of approximately 376.36 g/mol. It is typically encountered as a solid, odorless powder that is soluble in water, making it suitable for various laboratory settings, particularly in cell culture .

As a pH indicator, Phenol Red functions through a process called acidochromism. The structure of the molecule changes depending on the presence or absence of protons (H⁺), altering the way it interacts with light and causing the shift in color [].

Phenol Red is generally considered a low-hazard compound []. However, it's recommended to handle it with care, following standard laboratory practices. Safety Data Sheets (SDS) provide detailed information on handling and disposal procedures.

pH Indicator

One of the primary applications of Phenol Red sodium salt is as a pH indicator in cell culture media []. It's a water-soluble molecule that changes color based on the acidity (pH) of the surrounding environment. At a neutral pH (around 6.8-7.4), the solution appears orange-red []. This color range is ideal for cell culture as it allows researchers to easily monitor the health of their cells.

  • Monitoring Cell Health: Healthy cells actively metabolize nutrients in the culture medium, leading to a slightly acidic environment (around pH 7.2) []. This maintains the optimal pH for cell growth. Phenol Red in the medium will display an orange-red color under these conditions. However, as cells die or waste products accumulate, the pH of the medium can become more acidic (lower pH) or alkaline (higher pH) []. This shift in pH causes a color change in the Phenol Red indicator. A yellow color indicates an acidic environment, which can be a sign of excessive waste or cell death, while a deeper red color suggests an alkaline environment, potentially due to nutrient depletion [, ]. These color changes serve as a warning that the culture medium needs to be replaced to maintain optimal cell health.

Other Potential Applications

While the primary use of Phenol Red sodium salt is as a pH indicator, there's ongoing research into its potential for other applications:

  • Differentiation Factor: Some studies suggest Phenol Red might influence the differentiation of certain cell types []. Differentiation refers to the process by which immature cells become specialized cells with specific functions. More research is needed to confirm this potential application.

Phenol Red sodium salt undergoes distinct color changes based on the pH of the surrounding environment:

  • Acidic Conditions (pH < 6.5): The compound appears yellow.
  • Neutral Conditions (pH ~ 7.4): It exhibits a red color.
  • Basic Conditions (pH > 8.2): The color shifts towards dark pink.

These transitions occur due to changes in the ionization state of the phenolic group, which affects its light absorption properties. The absorption maxima are noted at approximately 430-435 nm for acidic conditions and 557-560 nm for basic conditions .

Phenol Red sodium salt is primarily utilized in cell culture as a pH indicator, allowing researchers to monitor changes in the culture medium's acidity or alkalinity due to cellular metabolism or contamination. Its ability to indicate pH variations makes it invaluable in maintaining optimal growth conditions for various cell types, including mammalian and insect cells . Additionally, while it is generally considered non-toxic at low concentrations, there are discussions regarding its potential effects on certain cell types, particularly concerning cellular responses and metabolic activities .

Phenol Red sodium salt can be synthesized through several methods, typically involving the sulfonation of phenol and subsequent reactions with sodium hydroxide and other reagents. A common synthetic route includes:

  • Sulfonation: Phenol is reacted with sulfuric acid to introduce sulfonic groups.
  • Sodium Salt Formation: The sulfonated phenolic compound is then treated with sodium hydroxide to form the sodium salt.
  • Purification: The product is purified through crystallization or filtration processes to obtain the desired purity level.

This method allows for the production of high-purity Phenol Red sodium salt suitable for laboratory use .

Bromothymol BlueYellow (acidic) to Blue (basic)pH indicator in various assaysMethyl OrangeRed (acidic) to Yellow (neutral/basic)Acid-base titrationsThymol BlueYellow (acidic) to Blue (basic)Indicator for titrationsUniversal IndicatorVarious colors across pH rangeGeneral pH measurement

Uniqueness of Phenol Red Sodium Salt:

  • Unlike many indicators that exhibit sharp transitions at specific pH levels, Phenol Red sodium salt provides a broader transition range, making it particularly useful for monitoring physiological pH levels in cell cultures.
  • Its compatibility with biological systems distinguishes it from synthetic indicators that may not be suitable for living cells .

Research indicates that Phenol Red sodium salt can interact with various biological molecules, potentially influencing cellular behavior. Studies have shown that it may affect cell proliferation and differentiation depending on concentration and exposure duration. Additionally, its interaction with drugs can alter their bioavailability and efficacy, necessitating careful consideration when used alongside pharmacological agents .

Historical Synthesis Routes from 2-Sulfobenzoic Anhydride

The traditional synthesis of Phenol Red sodium salt through the condensation of 2-sulfobenzoic anhydride with phenol represents one of the most established methodologies in the production of this critical pH indicator compound [1] [2]. The historical approach, first documented in Chinese patent literature, employs a Friedel-Crafts type reaction mechanism that has formed the foundation for industrial production methods.

The classical synthesis pathway involves the reaction of crude 2-sulfobenzoic anhydride with phenol in the presence of anhydrous zinc chloride as a Lewis acid catalyst [1]. The stoichiometric ratios typically employed in this historical route maintain a weight ratio of 2-sulfobenzoic anhydride to phenol to zinc chloride of 1:1.4:1, ensuring optimal reactant proportions for maximum conversion efficiency [1] [2]. This reaction proceeds through a electrophilic aromatic substitution mechanism where the anhydride acts as an electrophile attacking the electron-rich phenol ring system.

The reaction conditions for the historical synthesis require precise temperature control at 130-135°C for a duration of 3-4 hours with continuous stirring [1] [2]. During this heating phase, the phenol component undergoes complete dissolution, facilitating the formation of the desired phenolsulfonephthalein intermediate. The zinc chloride catalyst plays a crucial role in activating the 2-sulfobenzoic anhydride by coordinating with the carbonyl oxygen, thereby increasing the electrophilic character of the carbon center [3] [4].

Product isolation from the historical synthesis involves a multi-step crystallization and purification sequence. Following completion of the condensation reaction, hot water addition (typically 250 mL) induces precipitation of crude Phenol Red crystals through a temperature-controlled crystallization process [1]. The subsequent formation of the sodium salt derivative requires treatment with 5-15% sodium carbonate solution under heating conditions, resulting in the characteristic red-purple liquid formation [2].

The purification protocol for the historical synthesis incorporates acid precipitation using dilute hydrochloric acid in a 2:3 concentration ratio, with stirring maintained at 60-80°C [1] [2]. This acid treatment serves a dual purpose: neutralization of excess alkali and selective precipitation of the purified Phenol Red sodium salt as a red powder. The overall yield from this traditional methodology typically ranges from 450-550 grams of product per 500 grams of starting 2-sulfobenzoic anhydride, representing an efficiency of approximately 90-110% [1].

Temperature management during the historical synthesis requires careful attention to prevent unwanted side reactions. The formation of foam during the reaction can be mitigated through controlled addition of ethanol droplets, and if foam persistence occurs, a temperature reduction followed by reheating cycle effectively addresses this challenge [1] [2]. The reaction must be conducted under adequate ventilation due to the generation of various gaseous byproducts during the condensation process.

Modern Optimization Strategies for High-Purity Yields

Contemporary industrial production of Phenol Red sodium salt has evolved significantly from historical methodologies through the implementation of advanced process optimization strategies designed to enhance both yield and product purity. Modern approaches focus on catalyst enhancement, temperature profile optimization, and improved mixing technologies to achieve superior production efficiency [3] [4].

Catalyst system improvements represent a primary area of modern optimization, with the development of silica-supported zinc chloride catalysts offering substantial advantages over traditional anhydrous zinc chloride [4]. These heterogeneous catalyst systems provide enhanced recyclability, with documented reuse potential up to four times without significant activity loss, thereby reducing both production costs and environmental impact. The silica support matrix enables improved catalyst distribution throughout the reaction mixture, leading to more uniform reaction kinetics and enhanced selectivity toward the desired product.

Temperature control optimization in modern synthesis incorporates sophisticated heating profiles with inter-stage cooling systems to maintain optimal reaction conditions [5] [6]. This controlled heating approach has demonstrated 15-20% yield improvements compared to traditional constant temperature methods. The implementation of multiple temperature zones allows for precise control of reaction kinetics, minimizing the formation of unwanted byproducts while maximizing conversion of starting materials to the target compound.

Reaction time optimization strategies have successfully reduced processing duration from the traditional 3-4 hour timeframe to 2-3 hours through enhanced mixing technologies and improved mass transfer characteristics [4]. Electronic stirring systems with programmable agitation control ensure better product dispersion and more efficient heat transfer throughout the reaction vessel. These improvements contribute to a 25% reduction in overall processing time while maintaining equivalent or superior product quality.

Modern foam management techniques have evolved beyond simple ethanol addition to incorporate systematic temperature reduction and reheating cycles that effectively minimize foam formation while reducing unwanted side reactions [1] [2]. This approach maintains reaction efficiency while improving process control and reducing the need for antifoaming additives that could potentially contaminate the final product.

Advanced purification methodologies in modern production incorporate multiple washing and filtration cycles designed to achieve 95-99% impurity removal [7] [8]. These enhanced purification sequences utilize optimized solvent selection protocols, with careful evaluation of water, methanol, and ethanol systems to achieve optimal dissolution properties and selective crystallization of the target compound.

Process analytical technology integration enables real-time monitoring of reaction progress through in-line spectroscopic methods, allowing for dynamic adjustment of reaction parameters to optimize yield and purity [9]. High-performance liquid chromatography analysis confirms that modern optimization strategies consistently achieve purity levels exceeding 99% with improved batch-to-batch consistency compared to historical methods.

Scale-up considerations for modern industrial production incorporate continuous processing concepts where feasible, with automated material handling systems ensuring consistent raw material ratios and reaction conditions. The implementation of heat integration strategies utilizes reaction exotherm for process heating requirements, improving overall energy efficiency by 20-30% compared to traditional batch processing methods [5].

Critical Evaluation of Purification Techniques

The purification of Phenol Red sodium salt represents a critical aspect of industrial production, requiring careful evaluation of multiple techniques to achieve the high purity standards demanded by pharmaceutical, diagnostic, and research applications. Comprehensive analysis of purification methodologies reveals distinct advantages and limitations for each approach, with selection criteria dependent upon target purity specifications and production scale requirements [7] [8] [10].

Recrystallization from water serves as the most fundamental purification technique, utilizing the differential solubility characteristics of Phenol Red sodium salt compared to typical impurities [10]. This method achieves purity levels of 85-90% through a controlled dissolution and crystallization cycle. The process involves dissolution of crude product in hot water followed by controlled cooling to promote uniform crystal formation. While simple and cost-effective, this technique exhibits limitations in removing structurally similar impurities and typically requires multiple recrystallization cycles to achieve higher purity levels.

Alkaline treatment purification utilizes selective dissolution in sodium carbonate solutions to achieve 90-95% purity levels [2] [7]. This technique effectively removes unreacted phenol and other neutral impurities that remain insoluble under alkaline conditions. The mechanism involves formation of the sodium salt derivative, which exhibits enhanced water solubility compared to the free acid form, enabling selective separation from lipophilic contaminants. Critical parameters include carbonate concentration (typically 10% by weight) and treatment duration to ensure complete dissolution without degradation of the target compound.

Acid precipitation represents a highly selective purification approach, achieving 95-98% purity through controlled addition of dilute hydrochloric acid to alkaline solutions of the sodium salt [1] [2]. This technique exploits the pH-dependent solubility characteristics of Phenol Red, with the free acid form exhibiting reduced solubility compared to the sodium salt. The selectivity of this method enables effective removal of sodium carbonate excess and other alkaline-soluble impurities while preserving the target compound through controlled precipitation.

Temperature-controlled crystallization techniques achieve the highest purity levels (98-99%) through precise manipulation of nucleation and crystal growth kinetics [11] [10]. This approach utilizes controlled cooling rates, typically 0.5-2°C per minute, to promote formation of uniform crystal morphology with minimal inclusion of impurities. Seeding techniques can be employed to control nucleation behavior, though this requires availability of high-quality seed crystals. The primary advantage of this method lies in its ability to produce crystals with consistent physical properties and minimal defect structures.

Solvent selection optimization focuses on identifying optimal dissolution properties through systematic evaluation of water, methanol, and ethanol systems [9]. Research demonstrates that Phenol Red exhibits maximum solubility in dimethylformamide, achieving minimal solubility in isobutanol, with intermediate values in alcoholic solvents. This solubility profile enables selective extraction and purification strategies, with 90-95% purity achievable through appropriate solvent combinations. The selection criteria must balance solubility requirements with environmental and safety considerations for industrial implementation.

Filtration methods incorporating vacuum techniques with multiple washing cycles provide 95-99% impurity removal efficiency [7] [8]. Buchner funnel configurations with appropriate filter paper selection enable effective separation of crystalline product from mother liquor and washing solvents. The washing protocol typically involves initial cold water rinses followed by minimal volumes of organic solvents to remove residual impurities without significant product loss.

Advanced purification techniques include chromatographic methods, although these are typically reserved for analytical-grade requirements due to cost considerations. Ion-exchange chromatography can achieve purities exceeding 99.5% but requires significant infrastructure investment and is generally not economically viable for large-scale industrial production.

Quality control analysis for purification effectiveness typically employs high-performance liquid chromatography with ultraviolet detection at 423 nm, the characteristic absorption maximum for the sodium salt form in methanol [12] [13]. Spectrophotometric analysis confirms the extinction coefficient of 31.62 M⁻¹cm⁻¹ at 555 nm in phosphate buffer, providing a reliable measure of product purity and concentration.

Physical Description

Red crystals; Soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

377.04596400 g/mol

Monoisotopic Mass

377.04596400 g/mol

Heavy Atom Count

26

Related CAS

93839-72-6

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 64 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34487-61-1

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-09-13
[1]. Berthois Y, et al. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proc Natl Acad Sci U S A. 1986 Apr;83(8):2496-500.[2]. Pick E, et al. A simple colorimetric method for the measurement of hydrogen peroxide produced by cells in culture. J Immunol Methods. 1980;38(1-2):161-70.

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